molecular formula C14H19NO3 B565236 alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid CAS No. 1018614-94-2

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid

Cat. No.: B565236
CAS No.: 1018614-94-2
M. Wt: 249.31
InChI Key: QJWDIGPZLDLXPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid typically involves the following steps:

    Formation of the Benzeneacetic Acid Moiety: This can be achieved through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its potential therapeutic applications. Its structure includes a morpholine ring, which enhances its interaction with biological targets, making it a candidate for drug development. Research has indicated that alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid can modulate various biochemical pathways, potentially leading to treatments for diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity
A study published in 2022 examined the anticancer properties of related compounds containing morpholine moieties. The research involved testing these compounds against several human cancer cell lines, including melanoma and breast adenocarcinoma. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound may have similar potential .

Organic Synthesis

Synthesis Methods
The compound can be synthesized through various methods, including laboratory-scale and industrial-scale processes. One notable method involves the use of chlorination reactions followed by alkylation with benzene under specific conditions to yield this compound . This synthesis pathway highlights the compound's versatility in organic chemistry.

Applications in Synthesis
Due to its unique structural features, this compound serves as an intermediate in the synthesis of other pharmaceuticals, particularly antihistamines like fexofenadine. Its ability to act as a building block for more complex molecules underscores its importance in medicinal chemistry .

Pharmacological Research

Mechanism of Action
this compound interacts with specific enzymes and receptors in the body. Research indicates that it may inhibit or activate certain enzymatic functions, influencing metabolic pathways relevant to disease treatment. Understanding these interactions is crucial for developing effective drugs based on this compound.

Binding Affinity Studies
Studies have demonstrated that the morpholine ring enhances the binding affinity of this compound to enzyme active sites. This characteristic is essential for designing drugs that require precise targeting of biological pathways.

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The morpholine ring plays a crucial role in binding to the active sites of enzymes, while the benzeneacetic acid moiety contributes to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid (commonly referred to as DMBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

DMBA is characterized by its unique chemical structure, which includes a dimethyl group and a morpholine moiety. This structure contributes to its biological properties and interaction with various biological targets.

Research indicates that DMBA exhibits multiple mechanisms of action, primarily through its interaction with cellular receptors and enzymes:

  • Inhibition of Enzymatic Activity : DMBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The morpholine group in DMBA allows it to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

The biological activities of DMBA can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of DMBA. For instance:

  • In vitro studies have demonstrated that DMBA exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A-549) cells. The compound's IC50 values indicate significant potency in inhibiting cell viability.
Cell LineIC50 Value (µg/mL)
MCF-76.40
A-54922.09

These results suggest that DMBA may serve as a promising candidate for the development of new anticancer therapies .

2. Anti-inflammatory Effects

DMBA has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Emerging evidence suggests that DMBA may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the therapeutic potential of DMBA:

  • Case Study 1 : A study involving the administration of DMBA in a murine model demonstrated a significant reduction in tumor size compared to control groups. This study emphasized the compound's potential as an adjunct therapy in cancer treatment.
  • Case Study 2 : Clinical observations in patients with chronic inflammatory conditions showed improved symptoms following treatment with DMBA, suggesting its efficacy in managing inflammation-related disorders.

Recent Research Findings

Recent investigations have focused on optimizing the pharmacological profile of DMBA:

  • Structure-Activity Relationship (SAR) studies have indicated that modifications to the morpholine group can enhance the compound's potency and selectivity against specific cancer types .
  • Molecular Docking Studies : Computational analyses have revealed potential binding sites for DMBA on target proteins involved in cancer progression, providing insights into its mechanism of action .

Properties

IUPAC Name

2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDIGPZLDLXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651663
Record name 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018614-94-2
Record name 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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